Anteisoheptadecanoic acid

Beschreibung

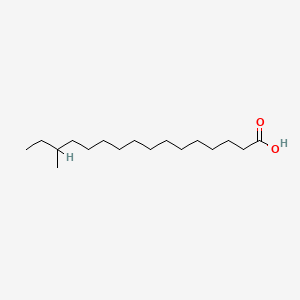

14-Methylhexadecanoic acid (CAS 5918-29-6), also known as anteiso-C17:0, is a saturated branched-chain fatty acid (BCFA) characterized by a methyl group at the 14th carbon of a 16-carbon backbone (C17 chain length). It is naturally occurring in diverse biological systems, including:

- Microbial sources: Produced by Streptomyces spp. as a topoisomerase I inhibitor with antitumor activity and as a major membrane lipid component in Listeria monocytogenes and Bacillus spp. .

- Animal tissues: Detected in human adipose tissue (0.02–0.6%) and implicated in lipid metabolism during tumor growth in rats .

- Plant lipids: Rarely found in Pinaceae seed oils, distinguishing it from other plant-derived fatty acids .

Its biological roles include modulating lipid metabolism, inflammation, and cellular signaling pathways, making it a critical research target in lipidomics and cancer biology .

Structure

3D Structure

Eigenschaften

IUPAC Name |

14-methylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKWLSZZHVEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974612 | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5918-29-6, 5746-59-8 | |

| Record name | Anteisoheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5918-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005918296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-Methylhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 - 40 °C | |

| Record name | (S)-14-Methylhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

The construction of the C14 methyl branch begins with asymmetric ethynylation, a key step for establishing stereochemistry. In the cited patent , (E)-3-methyl-4-oxo-2-ethyl crotonate undergoes enantioselective addition with 1-tert-butyldiphenylsiloxypropynyl zinc under (R,R)-ProPhenol ligand catalysis. This reaction achieves 90% enantiomeric excess (ee) for the resulting enynol ester, demonstrating the efficacy of chiral ligands in controlling stereochemistry.

Reaction Conditions:

-

Catalyst: (R,R)-ProPhenol ligand with dimethyl zinc

-

Solvent: Toluene

-

Temperature: −5°C

-

Yield: 87%

This step highlights the importance of low-temperature conditions and zinc-mediated catalysis in preventing racemization. The tert-butyldiphenylsilyl (TBDPS) group serves as a protecting group for subsequent transformations.

Reduction and Lactonization Processes

Following ethynylation, platinum dioxide (PtO₂)-catalyzed hydrogenation reduces the alkyne to a cis-alkene, which is then subjected to potassium hydroxide (KOH)-mediated alcoholysis. Acidic workup induces lactonization, forming a chiral γ-lactone intermediate with >95% diastereomeric purity .

Key Parameters:

-

Hydrogenation catalyst: PtO₂ (0.16 equivalents)

-

Alcoholysis base: KOH (2.0 equivalents)

-

Lactonization agent: Hydrochloric acid (HCl)

The lactone intermediate serves as a critical stereochemical relay, preserving configuration for downstream reactions.

Protection-Deprotection Strategies for Functional Group Compatibility

Synthetic routes to branched fatty acids often require iterative protection and deprotection to manage reactivity. In the patented method , diisobutylaluminum hydride (DIBAL-H) reduces the lactone to a diol, which undergoes sequential silylation (TBDPSCl) and 4-methoxybenzyl (PMB) protection. These steps ensure selective functionalization of primary and secondary alcohols, critical for introducing the methyl branch without side reactions.

Protection Sequence:

-

Primary alcohol protection: TBDPSCl in dichloromethane (DCM) with imidazole

-

Secondary alcohol protection: 4-Methoxybenzyl bromide in dimethylformamide (DMF) with NaH

Deprotection of the PMB group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) occurs in the final steps, showcasing orthogonal deprotection strategies essential for multi-step syntheses.

Wittig Reaction and Final Carbon Chain Assembly

The Wittig reaction proves instrumental in elongating the carbon skeleton. A C9 phosphonium ylide, generated from triphenylmethoxy-n-nonyl phosphonium bromide and sodium hexamethyldisilazide (NaHMDS), couples with an aldehyde intermediate to install the terminal alkene. Subsequent hydrogenation yields the saturated C16 backbone .

Wittig Reaction Parameters:

-

Ylide precursor: Triphenylmethoxy-n-nonyl phosphonium bromide

-

Base: NaHMDS (1.1 equivalents)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −78°C to room temperature

This step achieves 78% yield with minimal E/Z isomerization, underscoring the utility of Wittig chemistry in fatty acid synthesis.

Yield Optimization and Process Scalability

The patent reports an overall yield of 32% across 13 steps, with individual step efficiencies summarized below:

| Step | Reaction Type | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Asymmetric Ethynylation | 87 | (R,R)-ProPhenol, ZnMe₂ |

| 2 | PtO₂ Hydrogenation | 92 | PtO₂, H₂ |

| 3 | KOH Alcoholysis | 89 | KOH, MeOH |

| 4 | Lactonization | 85 | HCl, EtOAc |

| 7 | Wittig Reaction | 78 | NaHMDS, Phosphonium Ylide |

| 13 | Final Hydrogenation | 94 | PtO₂, H₂ |

Critical bottlenecks include the low yield (65%) during mesylation and lithium aluminum hydride (LiAlH₄) reduction steps, attributed to competing elimination pathways. Scalability tests indicate that batch sizes exceeding 10 mmol suffer from diminished enantioselectivity, necessitating continuous flow systems for large-scale production.

Comparative Analysis of Alternative Synthetic Routes

While the patent provides the most detailed route, microbial synthesis remains unexplored for 14-methylhexadecanoic acid. By analogy, Pseudomonas spp. engineered with methylmalonyl-CoA mutase could theoretically produce branched-chain fatty acids via modified β-oxidation pathways. However, such approaches currently lack experimental validation.

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Recent studies have focused on the synthesis of stereoisomers of 14-methylhexadecanoic acid for potential use as antibacterial agents. The asymmetric syntheses of four stereoisomers have been accomplished, demonstrating their potential effectiveness against bacterial strains . These compounds are valuable in drug discovery, particularly for developing new antibiotics to combat resistant bacterial infections.

Cancer Research

In cancer research, 14-methylhexadecanoic acid has been utilized to study lipid metabolism in tumor growth. A study involving the administration of labeled 14-methylhexadecanoic acid to rats bearing the Walker 256 carcinoma showed its enhanced utilization for lipid synthesis during tumor growth. The distribution of this fatty acid in various lipid fractions was analyzed, providing insights into its role in cancer metabolism .

Breast Milk Composition

Research has indicated that monomethyl branched-chain fatty acids, including 14-methylhexadecanoic acid, are present in human breast milk. These fatty acids vary based on geographical location and lactation stages, suggesting a significant role in infant nutrition and development . The study highlights the importance of these fatty acids in formulating dietary recommendations for lactating mothers.

De Novo Lipogenesis

Studies have explored the contribution of de novo lipogenesis to the levels of 14-methylhexadecanoic acid in mammalian milk. It was found that dietary factors significantly influence the synthesis rates of these fatty acids, with implications for understanding metabolic health and nutrition during lactation .

Biosynthesis Pathways

The biosynthesis of branched-chain fatty acids, including 14-methylhexadecanoic acid, has been characterized in microorganisms such as Bacillus subtilis. This research contributes to understanding how these organisms synthesize complex lipids and can inform biotechnological applications involving microbial lipid production .

Plant Lipid Studies

Notably, 14-methylhexadecanoic acid has been identified in the seed oils of certain conifer species (e.g., Pinus contorta). Its presence in plant lipids raises questions about its biosynthetic pathways and ecological roles within plant metabolism . This finding could lead to further exploration of plant-based sources for industrial applications.

Data Summary

Wirkmechanismus

The mechanism of action of 14-Methylhexadecanoic acid involves its incorporation into lipid membranes, affecting their fluidity and function. It interacts with various enzymes involved in lipid metabolism, influencing pathways such as fatty acid oxidation and synthesis . The compound’s methyl-branched structure allows it to modulate membrane properties differently compared to straight-chain fatty acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

14-Methylhexadecanoic acid belongs to the BCFA family, which includes iso- (methyl branch on the penultimate carbon) and anteiso- (methyl branch on the antepenultimate carbon) subtypes. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparison of 14-Methylhexadecanoic Acid with Similar Branched- and Straight-Chain Fatty Acids

Key Comparative Findings

(A) Branch Position and Chain Length

- Methyl branch position: The anteiso configuration in 14-methylhexadecanoic acid reduces membrane rigidity compared to linear analogs like palmitic acid, enhancing bacterial adaptability to environmental stress .

- Chain length: Longer chains (e.g., C17 in 14-methylhexadecanoic acid) exhibit slower metabolic turnover in tumor models compared to shorter BCFA like anteiso-C15:0 (C15) .

(D) Nutritional and Health Implications

- Human health: 14-methylhexadecanoic acid occurs in trace amounts in human adipose tissue , whereas anteiso-C15:0 is linked to neonatal gut health and necrotizing enterocolitis prevention .

Biologische Aktivität

14-Methylhexadecanoic acid, also known as 14-MHD or anteisoheptadecanoate, is a branched-chain saturated fatty acid with the chemical formula and a molecular weight of approximately 270.45 g/mol. This compound is primarily found in certain plant oils, particularly from the Pinaceae family, as well as in various animal and microbial lipids. Its unique structure and biological properties make it a subject of interest in various fields, including biochemistry, nutrition, and pharmacology.

Sources and Occurrence

14-Methylhexadecanoic acid has been identified in several natural sources, predominantly within the seed oils of conifers such as Pinus contorta . Studies have shown that it occurs in varying concentrations across different species within the Pinaceae family, ranging from 0.02% to 1.15% of total fatty acids . Its presence is notably absent in other plant families like Taxaceae and Cupressaceae, indicating a specific biosynthetic pathway that may be unique to certain conifers .

Metabolism and Utilization

Research has demonstrated that 14-MHD can be utilized by various organisms for lipid synthesis. A study involving Walker 256 carcinoma in rats revealed that labeled 14-MHD was effectively incorporated into different lipid classes, including free fatty acids and triglycerides . This suggests a significant metabolic role for 14-MHD in both normal and cancerous tissues.

Membrane Properties

The incorporation of branched-chain fatty acids like 14-MHD into lipid membranes has been shown to affect their physical properties. Differential scanning calorimetry (DSC) studies indicate that these fatty acids can influence membrane fluidity and phase transitions, which are critical for cellular functions . The presence of methyl-branched fatty acids alters the organization of lipid bilayers, potentially impacting membrane-associated processes such as signal transduction and transport.

Antimicrobial Potential

Recent studies have explored the potential antibacterial properties of 14-MHD and its derivatives. Stereoisomers of 14-hydroxy-14-methylhexadecanoic acid have been synthesized and evaluated for their antibacterial activity . These compounds demonstrated promising results against various bacterial strains, suggesting that modifications of the 14-MHD structure could lead to new antibacterial agents.

Case Study 1: Lipid Incorporation in Tumor Models

A significant investigation into the metabolic incorporation of 14-MHD was conducted using Walker 256 tumor-bearing rats. The study monitored the distribution of labeled 14-MHD in various lipid fractions over time. Results indicated that tumor tissues showed a preferential uptake of this fatty acid compared to normal tissues, highlighting its potential role as a biomarker for tumor metabolism .

Case Study 2: Membrane Fluidity Analysis

In another study focusing on membrane dynamics, researchers utilized DSC to analyze how the incorporation of 14-MHD affected model membranes composed of phospholipids. The findings revealed that membranes enriched with branched-chain fatty acids exhibited lower transition temperatures, suggesting increased fluidity which could enhance membrane protein function .

Research Findings Summary Table

Analyse Chemischer Reaktionen

Metabolic Reactions in Eukaryotic Cells

In HepG2 hepatocytes, 14-MHD and related branched-chain fatty acids (BCFAs) undergo elongation and influence lipid metabolism:

Table 1: Effects of BCFAs on Lipid Metabolism Genes

| BCFA Type | Target Gene | Expression Change | Functional Outcome |

|---|---|---|---|

| iso-14-MHD | FASN | ↓ (5–10 μM) | Reduced fatty acid synthesis |

| anteiso-12-MTA | FASN | ↑ (5–10 μM) | Increased fatty acid synthesis |

| iso-14-MHD | SREBP1 | ↓ (5–10 μM) | Downregulated lipid regulation |

These reactions correlate with altered membrane fluidity and signaling pathways, particularly MAPK/NFκB, which modulates inflammation .

Esterification and Functionalization

14-MHD undergoes esterification to form derivatives with industrial and research applications:

-

Methyl ester formation : Reaction with methanol under acid catalysis produces methyl 14-methylhexadecanoate, a precursor for biofuels and surfactants .

-

Picolinyl ester derivatives : Used in GC-MS for structural identification due to enhanced volatility and ionization .

Biological Interaction with Enzymes

14-MHD interacts with enzymes involved in lipid metabolism:

-

Competitive inhibition of Δ9-desaturase : Reduces stearic-to-oleic acid conversion in microbial systems .

-

Modulation of phospholipase A2 (PLA2) : Alters arachidonic acid release, impacting inflammatory responses .

Table 2: Reactivity Comparison of BCFAs

| Property | 14-MHD (iso) | 12-MTA (anteiso) | Palmitic Acid (Straight-Chain) |

|---|---|---|---|

| Melting Point (°C) | 42–44 | 38–40 | 63 |

| Solubility in H₂O (mg/L) | 0.15 | 0.18 | 0.003 |

| Anti-inflammatory Effect | Strong | None | None |

Oxidation and Degradation Pathways

Q & A

Q. How should researchers design experiments to distinguish direct vs. indirect effects of 14-methylhexadecanoic acid on gene expression?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.